molecular formula C8H9ClO2 B1254875 (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol CAS No. 925430-39-3

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Cat. No.: B1254875
CAS No.: 925430-39-3
M. Wt: 172.61 g/mol
InChI Key: CLHYCWXPCNBCSH-QMMMGPOBSA-N
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Description

®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with chloroacetaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 2-Chloro-1-(3-hydroxy-phenyl)-ethanone.

    Reduction: 2-Chloro-1-(3-hydroxy-phenyl)-ethanol.

    Substitution: 2-Amino-1-(3-hydroxy-phenyl)-ethanol or 2-Thio-1-(3-hydroxy-phenyl)-ethanol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of enzyme interactions and metabolic pathways .

Medicine

In medicine, ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in electrophilic reactions, leading to the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-hydroxy-phenyl)-ethanol: Similar structure but with the hydroxyl group in the para position.

    2-Chloro-1-(2-hydroxy-phenyl)-ethanol: Similar structure but with the hydroxyl group in the ortho position.

    2-Bromo-1-(3-hydroxy-phenyl)-ethanol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(1R)-2-chloro-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHYCWXPCNBCSH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249397
Record name (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925430-39-3
Record name (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925430-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1R)-2-Chloro-1-hydroxyethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925430393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((1R)-2-chloro-1-hydroxyethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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